molecular formula C17H29NO4 B15232962 2-(3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecan-7-yl)aceticacid

2-(3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecan-7-yl)aceticacid

Cat. No.: B15232962
M. Wt: 311.4 g/mol
InChI Key: AXBOOEJAYPQSSH-UHFFFAOYSA-N
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Description

2-(3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecan-7-yl)acetic acid is a complex organic compound that features a spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the tert-butoxycarbonyl group provides stability and protection to the molecule, making it a valuable intermediate in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecan-7-yl)acetic acid typically involves multiple steps. One common method starts with the preparation of the spirocyclic core, followed by the introduction of the tert-butoxycarbonyl group. The reaction conditions often involve the use of strong bases and protecting groups to ensure the stability of the intermediate compounds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecan-7-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the spirocyclic core.

    Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Substitution reactions often require the use of strong acids or bases to facilitate the exchange of functional groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecan-7-yl)acetic acid has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecan-7-yl)acetic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group provides protection during chemical reactions, allowing the compound to participate in various synthetic pathways. The spirocyclic structure contributes to the compound’s stability and reactivity, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)acetic acid: This compound features an indole ring instead of a spirocyclic structure.

    2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetic acid: This compound has a phenyl ring with a tert-butoxycarbonyl group.

Uniqueness

2-(3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecan-7-yl)acetic acid is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. The combination of the spirocyclic core and the tert-butoxycarbonyl group makes it a valuable intermediate in synthetic chemistry, offering stability and reactivity that are not commonly found in other compounds.

Properties

Molecular Formula

C17H29NO4

Molecular Weight

311.4 g/mol

IUPAC Name

2-[3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azaspiro[5.5]undecan-11-yl]acetic acid

InChI

InChI=1S/C17H29NO4/c1-16(2,3)22-15(21)18-10-8-17(9-11-18)7-5-4-6-13(17)12-14(19)20/h13H,4-12H2,1-3H3,(H,19,20)

InChI Key

AXBOOEJAYPQSSH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCCCC2CC(=O)O)CC1

Origin of Product

United States

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